molecular formula C11H16IN B14416327 4-Ethenyl-N,N,N-trimethylanilinium iodide CAS No. 82793-22-4

4-Ethenyl-N,N,N-trimethylanilinium iodide

Cat. No.: B14416327
CAS No.: 82793-22-4
M. Wt: 289.16 g/mol
InChI Key: KCASHJXEJBFZPX-UHFFFAOYSA-M
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Description

4-Ethenyl-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields, including cross-coupling reactions, phase-transfer catalysis, and polymer design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-ethenylaniline with methyl iodide. The reaction is carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization from ethanol or another appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-N,N,N-trimethylanilinium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenyl-N,N,N-trimethylanilinium iodide involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows the compound to participate in various chemical transformations, including methylation and arylation reactions. The molecular targets and pathways involved include nucleophilic attack at the methyl groups and electrophilic substitution at the aryl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-N,N,N-trimethylanilinium iodide is unique due to its ethenyl group, which provides additional reactivity compared to other similar compounds. This makes it particularly useful in polymer design and cross-coupling reactions .

Properties

82793-22-4

Molecular Formula

C11H16IN

Molecular Weight

289.16 g/mol

IUPAC Name

(4-ethenylphenyl)-trimethylazanium;iodide

InChI

InChI=1S/C11H16N.HI/c1-5-10-6-8-11(9-7-10)12(2,3)4;/h5-9H,1H2,2-4H3;1H/q+1;/p-1

InChI Key

KCASHJXEJBFZPX-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C=C.[I-]

Origin of Product

United States

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